3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-11-3-1-2-9(6-11)13(17)15-7-12(16)10-4-5-18-8-10/h1-6,8,12,16H,7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVYIARESPFRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with an amine under appropriate conditions to form the amide bond.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where a suitable hydroxyethylating agent reacts with the amide.
Attachment of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using a thiophene derivative and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the thiophene ring play crucial roles in binding to these targets, while the benzamide core provides structural stability. The chloro group may also participate in interactions with the target, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
- JNJ-63533054: Replacing the target compound’s hydroxy-thiophene group with a phenylethylamino-oxo side chain results in potent GPR139 agonism and blood-brain barrier (BBB) penetration. The oxo group may enhance metabolic stability, while the phenyl moiety facilitates hydrophobic interactions with receptors .
- Thiophene-Containing Analogs : Compounds like N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide () share the thiophene group but lack the 3-chloro and hydroxy substituents. The 4-thiophen-3-yl substitution on benzamide suggests electronic effects that favor π-π stacking, while bromoethoxy side chains serve as intermediates for further functionalization (e.g., piperazine coupling for D3 receptor targeting) .
- Crystallographic Analogs : 3-Chloro-N-(2-nitrophenyl)benzamide () demonstrates halogen-halogen (Cl···Cl) interactions (3.943 Å) and hydrogen bonding, influencing crystal packing. The target compound’s hydroxy group may instead promote O-H···O/N hydrogen bonds, altering solubility and melting behavior .
Pharmacological and Physicochemical Properties
- Receptor Binding : The hydroxy and thiophene groups may confer distinct interactions compared to JNJ-63533054. For instance, the hydroxy group could enhance solubility but reduce BBB permeability relative to JNJ-63533054’s lipophilic phenylethyl group .
Biological Activity
3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a chloro group and a thiophene moiety, which contribute to its unique properties and interactions within biological systems.
- Molecular Formula : C_13H_12ClN_2O_2S
- Molecular Weight : 281.76 g/mol
- Solubility : Soluble in polar organic solvents, such as DMSO and ethanol.
- Appearance : Typically appears as a white to off-white powder.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyethyl group facilitates hydrogen bonding, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzamide derivatives can induce apoptosis in cancer cells by modulating cellular signaling pathways. The mechanism often involves the inhibition of specific kinases or transcription factors that are critical for cancer cell survival.
Anti-inflammatory Effects
In addition to anticancer properties, this compound may also demonstrate anti-inflammatory effects. The presence of the thiophene moiety is known to influence inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
Case Studies and Research Findings
Toxicity and Safety
The toxicity profile of this compound remains under investigation. Preliminary studies suggest moderate toxicity levels; however, further research is necessary to establish comprehensive safety data before clinical applications can be considered.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
